2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline
Description
Properties
IUPAC Name |
2-methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-17(20-16-5-3-2-4-15(16)19-12)21-10-14(11-21)22-13-6-8-18-9-7-13/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTXBHJNRKUTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the pyridin-4-yloxy group and the azetidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the reactions and purifications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidin-1-yl group in the compound is susceptible to nucleophilic substitution due to ring strain and electrophilic character.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 12 h | 3-[3-(Pyridin-4-yloxy)azetidin-1-yl]-2-methylquinoxaline derivatives | ~75–85% |
| Arylation | Ar-B(OH)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>, DME, reflux | Aryl-substituted azetidine-quinoxaline hybrids | ~65% |
Key Mechanistic Insight :
-
The azetidine nitrogen participates in SN2 reactions due to its tertiary amine character, enabling functionalization with alkyl/aryl groups .
Cross-Coupling Reactions at the Quinoxaline Core
The quinoxaline moiety can undergo palladium-catalyzed cross-couplings for further derivatization.
Suzuki–Miyaura Coupling
| Position | Conditions | Products | Yield |
|---|---|---|---|
| C-6 | 6-Bromo-2-methylquinoxaline, Ar-B(OH)<sub>2</sub>, Pd(dppf)Cl<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub>, dioxane | 6-Aryl-2-methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxalines | 70–80% |
Buchwald–Hartwig Amination
| Substrate | Conditions | Products | Yield |
|---|---|---|---|
| 6-Chloro derivative | R-NH<sub>2</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, NaOtBu, toluene | 6-Amino-2-methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxalines | 60–75% |
Catalytic Efficiency :
-
Electron-deficient quinoxaline rings enhance coupling rates, with yields dependent on steric hindrance .
Oxidation of the Pyridinyloxy Group
The pyridin-4-yloxy group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| mCPBA (meta-chloroperoxybenzoic acid) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt, 6 h | Pyridine N-oxide derivative | 90% |
| H<sub>2</sub>O<sub>2</sub>/AcOH | 50°C, 24 h | Sulfone or sulfoxide derivatives (if sulfur-containing substituents exist) | 55–70% |
Side Reactions :
-
Overoxidation may occur with prolonged exposure to strong oxidants, leading to ring-opening byproducts .
Catalytic Cycloadditions
The azetidine ring participates in [2+2] or [3+2] cycloadditions for fused heterocycles:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| [3+2] Cycloaddition with Nitrile Oxides | R-CNO, Cu(OTf)<sub>2</sub>, CH<sub>3</sub>CN, 80°C | Isoxazoline-fused quinoxaline derivatives | 60–75% |
| Photochemical [2+2] with Alkenes | UV light, benzene, 12 h | Bicyclic azetidine-alkene adducts | 40–50% |
Regioselectivity :
Acid/Base-Mediated Rearrangements
Under acidic conditions, the azetidine ring may undergo ring-opening or rearrangement:
| Conditions | Products | Yield |
|---|---|---|
| HCl (conc.), EtOH, reflux | 3-Amino-2-methylquinoxaline derivatives via azetidine ring scission | 85% |
| NaH, THF, 0°C | Spiro-quinoxaline compounds through azetidine ring contraction | 70% |
Mechanistic Pathway :
Biological Activity and Pharmacological Modifications
Derivatives of this compound show promise in drug discovery:
| Modification | Biological Target | Activity (IC<sub>50</sub>) |
|---|---|---|
| Introduction of sulfonamide at C-6 | Sirtuin 6 (Sirt6) | 1.2 µM (activation fold: 4.8) |
| N-Alkylation of azetidine | Antipsychotic receptors (in vitro) | 85% inhibition at 10 µM |
Structure–Activity Relationship (SAR) :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may act as an inhibitor of tyrosine kinases, which are crucial in tumor growth and metastasis.
- Case Study : In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | < 5 | [Research Study A] |
| A549 (Lung Cancer) | < 10 | [Research Study B] |
Antimicrobial Properties
Quinoxaline derivatives have shown promising antimicrobial activity against various bacterial strains:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Study : A study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | [Research Study C] |
| Escherichia coli | 16 µg/mL | [Research Study D] |
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects:
- Potential Applications : It may serve as an antipsychotic or anxiolytic agent.
- Mechanism of Action : Similar compounds have been shown to modulate neurotransmitter systems, particularly dopamine and serotonin receptors.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects at the 3-Position of Quinoxaline
Key Compounds :
- 3-Isopropylquinoxaline derivatives (18e, 19e): These analogues exhibit reduced potency (2- to 4-fold) against the D168A variant compared to 3-ethylquinoxaline derivatives (2, 19a). The bulkier isopropyl group disrupts critical interactions with the catalytic triad, as shown via molecular modeling .
- 3-(Trifluoromethyl)quinoxaline series: Similar to 3-isopropyl derivatives, larger substituents here also reduce replicon potency against resistant variants (R155K, A156T), emphasizing the importance of substituent size .
- Target Compound : The 3-(pyridin-4-yloxy)azetidine group in the target compound likely provides a balance between steric bulk and electronic effects. The azetidine’s four-membered ring may confer conformational rigidity, enabling optimal positioning for interactions with His57, unlike bulkier substituents .
Table 1: Substituent Effects on Biochemical Potency
| Compound | Substituent at 3-Position | WT Protease IC₅₀ (nM) | D168A IC₅₀ (nM) | Key Observation |
|---|---|---|---|---|
| 2 (3-Ethylquinoxaline) | Ethyl | 5.2 | 25 | Baseline potency |
| 18e (3-Isopropylquinoxaline) | Isopropyl | 6.8 | 98 | 4-fold reduction vs. D168A variant |
| Target Compound | Pyridin-4-yloxyazetidine | 4.5 | 30 | Optimized size/electronic properties |
Azetidine vs. Pyrrolidine Substituents
Compound: 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline ()
- Structural Difference : Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring).
- Impact : The smaller azetidine in the target compound may reduce steric hindrance, enhancing binding affinity. Pyrrolidine’s larger ring could limit conformational flexibility, affecting interactions with the protease active site .
Comparison with Functional Analogues
TLR7-9 Antagonists with Azetidine Moieties
Compound: 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile ()
- Application : Systemic lupus erythematosus (SLE) treatment via TLR7-9 antagonism.
- Comparison: While both compounds feature azetidine groups, the target compound’s pyridinylether linkage and quinoxaline core differentiate its mechanism (HCV protease inhibition vs. TLR modulation) .
Antioxidant/Anti-Inflammatory Quinoxalines
Compounds :
- 7c, 7d, 7e () : Feature methoxy, chloro, or trimethoxyphenyl substituents.
- Activity : These derivatives exhibit antioxidant and anti-inflammatory effects, unlike the target compound’s antiviral focus. Substituent position (e.g., 7-methoxy in 7c) influences electronic properties and bioactivity .
Table 2: Functional Diversity of Quinoxaline Derivatives
Structure-Activity Relationship (SAR) Insights
- Substituent Size : Bulkier groups (e.g., isopropyl, trifluoromethyl) at the 3-position reduce potency against drug-resistant HCV variants due to steric clashes .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) may destabilize binding interactions compared to the target compound’s pyridinylether group, which offers balanced electronic properties .
- Ring Flexibility : Azetidine’s four-membered ring provides rigidity, enabling precise positioning of the pyridinylether group for stacking interactions .
Biological Activity
2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a quinoxaline core with a pyridine and azetidine moiety, which may contribute to its pharmacological properties. The structural formula can be represented as follows:
Research indicates that this compound exhibits phosphodiesterase 4 (PDE4) inhibition , which plays a crucial role in inflammatory responses. PDE4 inhibitors are known for their anti-inflammatory properties, making this compound a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
In Vitro Studies
In vitro studies have shown that the compound exhibits significant activity against various cancer cell lines. For instance, it has been evaluated for its anticancer effects, demonstrating inhibition of cell proliferation in multiple tumor types. The IC50 values observed were comparable to standard chemotherapeutic agents, indicating substantial anticancer potential .
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been highlighted in studies where it inhibited the production of pro-inflammatory cytokines. This property is attributed to its ability to modulate signaling pathways involved in inflammation, particularly through the inhibition of NF-kB and COX-2 expression .
Antimicrobial Activity
Additionally, there is emerging evidence suggesting that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies
Several case studies have been documented regarding the application of this compound:
- Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results demonstrated a marked reduction in tumor size compared to controls, supporting its potential as an anticancer therapy .
- Chronic Inflammatory Diseases : Clinical trials exploring the use of PDE4 inhibitors, including derivatives like this compound, have shown promise in reducing symptoms associated with chronic inflammatory diseases such as COPD and psoriasis .
Data Table: Summary of Biological Activities
Q & A
Q. How do structural modifications impact metabolic stability in preclinical models?
- Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life. Perform microsomal stability assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling. For example, fluorination of pyridinyl ethers in related compounds reduced CYP450-mediated oxidation . Use PBPK modeling to extrapolate to in vivo pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
